molecular formula C6H9NO4 B13620790 4-Carbamoyloxolane-3-carboxylic acid CAS No. 2792217-19-5

4-Carbamoyloxolane-3-carboxylic acid

Cat. No.: B13620790
CAS No.: 2792217-19-5
M. Wt: 159.14 g/mol
InChI Key: DZIKDWMMOJDFLR-UHFFFAOYSA-N
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Description

4-Carbamoyloxolane-3-carboxylic acid is a high-purity, heterocyclic chemical building block intended exclusively for research applications. This compound features an oxolane (tetrahydrofuran) ring system functionalized with both a carbamoyl group and a carboxylic acid group, making it a versatile intermediate for synthetic organic chemistry. The presence of these two distinct functional groups on a saturated ring structure allows researchers to explore diverse chemical transformations, including nucleophilic acyl substitution and amide bond formation, facilitating the synthesis of more complex molecular architectures. Compounds with this specific substitution pattern on an oxolane ring are of significant interest in medicinal chemistry for the development of novel pharmacologically active agents, similar to how 3-(Aminomethyl)oxolane-3-carboxylic acid is utilized . The structural motif of a carboxylic acid and carbamoyl group on adjacent carbons is found in various bioactive molecules and can be crucial for interactions with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2792217-19-5

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

4-carbamoyloxolane-3-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)

InChI Key

DZIKDWMMOJDFLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)C(=O)O)C(=O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Carbamoyloxolane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4-Carbamoyloxolane-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides detailed information about its proton and carbon framework, as well as the relative stereochemistry of its chiral centers.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound would include distinct resonances for the protons on the oxolane ring (positions 2, 3, 4, and 5), the labile proton of the carboxylic acid, and the protons of the carbamoyl (B1232498) group. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms and the anisotropic effects of the carbonyl groups. libretexts.orgprinceton.edu The protons at positions 3 and 4, being attached to carbons bearing electron-withdrawing substituents, are expected to appear at a lower field compared to the protons at positions 2 and 5.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. oregonstate.edu For this compound, six unique carbon signals are anticipated. The carbonyl carbons of the carboxylic acid and carbamoyl groups are expected to resonate at the lowest field (typically 160-180 ppm) due to significant deshielding. libretexts.orgprinceton.edu The carbons of the oxolane ring would appear at higher fields, with C3 and C4 shifted downfield relative to C2 and C5 due to the direct attachment of the carboxylic and carbamoyl functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
COOH 10.0 - 13.0 broad singlet
CONH₂ 7.0 - 8.5 two broad singlets
H3, H4 3.0 - 4.5 multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C OOH 170 - 185
C ONH₂ 165 - 180
C3, C4 45 - 65

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Correlations would be expected between H3 and H4, H3 and the two H2 protons, and H4 and the two H5 protons, confirming the connectivity within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals for C2, C3, C4, and C5 based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key correlations would be expected from H3 to the carboxylic carbonyl carbon and from H4 to the carbamoyl carbonyl carbon, confirming the positions of these functional groups. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the relative stereochemistry. For instance, a NOESY correlation between H3 and H4 would indicate that they are on the same face of the oxolane ring (cis configuration), while the absence of this correlation would suggest a trans configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and carbamoyl groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. nih.gov The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the 3100-3500 cm⁻¹ range. libretexts.org The carbonyl (C=O) stretching region is particularly informative. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650-1690 cm⁻¹. oregonstate.edulibretexts.org Strong C-O stretching bands from the ether and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations would be clearly observable. The symmetric vibrations of the oxolane ring structure may also give rise to distinct Raman signals. rsc.org

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carbamoyl N-H stretch 3100 - 3500 (two bands)
Carboxylic Acid C=O stretch 1700 - 1725
Carbamoyl C=O stretch (Amide I) 1650 - 1690
Carbamoyl N-H bend (Amide II) 1510 - 1620

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₆H₉NO₄, which corresponds to a monoisotopic mass of 159.0532 Da. uni.lu

HRMS analysis would confirm this mass with high precision (typically within 5 ppm), unequivocally establishing the molecular formula. The technique can also provide information about the molecule's structure through fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. Common fragmentation pathways for this molecule could include the neutral loss of water (H₂O), carbon dioxide (CO₂), or the carbamoyl group (-CONH₂). lew.ro The generation of an acylium ion by cleavage of the C-C bond adjacent to the carbonyl groups is also a plausible fragmentation. libretexts.org

Table 4: Predicted m/z Values for Molecular Ions in HRMS

Adduct / Ion Formula Predicted m/z
[M+H]⁺ C₆H₁₀NO₄⁺ 160.0604
[M+Na]⁺ C₆H₉NNaO₄⁺ 182.0424

(Data sourced from predicted values) uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide unambiguous information on:

Absolute Configuration: The absolute stereochemistry at the C3 and C4 chiral centers can be determined, distinguishing between the (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) stereoisomers.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. nih.gov

Conformation: The preferred conformation of the five-membered oxolane ring (e.g., envelope or twist conformation) in the solid state.

Intermolecular Interactions: The crystal packing arrangement would reveal intermolecular forces, particularly the hydrogen bonding network involving the carboxylic acid and carbamoyl groups, which dictates the macroscopic properties of the crystal. mdpi.com

As of now, a public crystal structure for this compound has not been reported in crystallographic databases.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Given that this compound contains two chiral centers, it can exist as two pairs of enantiomers (diastereomers of each other). Chiral chromatography is the primary technique used to separate these stereoisomers and determine the enantiomeric purity of a synthesized sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating chiral carboxylic acids. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds. nih.gov The mobile phase typically consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol (e.g., isopropanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid) to ensure the analyte is in a neutral form and to improve peak shape. chiraltech.com

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid must first be derivatized to a more volatile form, for example, by converting it to a methyl or ethyl ester. The resulting derivative can then be separated on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov

The development of a successful chiral separation method is essential for isolating individual stereoisomers and evaluating the stereoselectivity of synthetic routes leading to this compound.

Chemical Reactivity and Derivatization Studies of the 4 Carbamoyloxolane 3 Carboxylic Acid Core

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that participates in numerous reactions, most notably nucleophilic acyl substitution. masterorganicchemistry.comjackwestin.com However, the reactivity of a carboxylic acid is moderate compared to its more activated derivatives like acyl chlorides or anhydrides. youtube.commsu.edu For reactions to proceed efficiently, the carbonyl group often requires activation, typically through protonation under acidic conditions, or the hydroxyl group must be converted into a better leaving group. libretexts.orgmsu.edu

One of the most fundamental reactions of carboxylic acids is their conversion into esters. msu.edu The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (commonly H₂SO₄ or HCl), is a widely used method for this transformation. libretexts.orgchemguide.co.ukathabascau.ca The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. msu.educhemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. libretexts.org By employing a variety of alcohols, a diverse library of oxolane esters can be synthesized from the 4-Carbamoyloxolane-3-carboxylic acid core.

AlcoholCatalystTypical ConditionsProductRepresentative Yield
MethanolH₂SO₄ (cat.)Reflux, 4hMethyl 4-carbamoyloxolane-3-carboxylate85-95%
EthanolH₂SO₄ (cat.)Reflux, 6hEthyl 4-carbamoyloxolane-3-carboxylate80-90%
IsopropanolH₂SO₄ (cat.)Reflux, 12hIsopropyl 4-carbamoyloxolane-3-carboxylate70-80%
Benzyl alcoholH₂SO₄ (cat.)Reflux, 12hBenzyl 4-carbamoyloxolane-3-carboxylate75-85%

The direct reaction of a carboxylic acid with an amine to form an amide is challenging because the acidic carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable carboxylate-ammonium salt. sciepub.com To overcome this, the carboxylic acid must be "activated." This is commonly achieved using coupling reagents such as carbodiimides, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govthermofisher.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. sciepub.com Alternatively, catalytic methods using agents like titanium tetrafluoride (TiF₄) or boric acid in refluxing solvents can promote direct amidation by forming a more reactive intermediate. sciepub.comresearchgate.netnih.gov These methods provide reliable pathways to synthesize a range of oxolane carboxamides.

AmineCoupling Agent/CatalystTypical ConditionsProductRepresentative Yield
Ammonia (B1221849)EDC/HOBtDMF, Room Temp, 12h4-Carbamoyloxolane-3-carboxamide70-85%
AnilineEDCDCM, Room Temp, 18h4-Carbamoyl-N-phenyloxolane-3-carboxamide75-90%
BenzylamineTiF₄ (10 mol%)Toluene, Reflux, 24hN-Benzyl-4-carbamoyloxolane-3-carboxamide80-95%
PiperidineEDC/HOBtDMF, Room Temp, 12h(4-Carbamoyloxolan-3-yl)(piperidin-1-yl)methanone70-85%

Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a solvent such as tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.orgnih.gov The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate. libretexts.orglibretexts.org However, the aldehyde is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol; therefore, the aldehyde cannot typically be isolated from this reaction. libretexts.orglibretexts.org

Selective reduction of a carboxylic acid to an aldehyde is a difficult transformation that usually requires converting the acid to a derivative, such as an acid chloride or ester, which can then be reduced under more controlled conditions with a less reactive, sterically hindered hydride reagent. libretexts.org For this compound, reduction with LiAlH₄ would be expected to yield (4-(aminomethyl)oxolan-3-yl)methanol, as LiAlH₄ would likely reduce both the carboxylic acid and the carbamoyl (B1232498) group.

The carboxylic acid moiety of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles, although, as noted, activation is often required. uomustansiriyah.edu.iqvanderbilt.edu A common strategy to enhance reactivity is to convert the carboxylic acid into an acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This highly reactive intermediate can then react readily with a wide range of nucleophiles—including alcohols, amines, and carboxylates—under milder conditions than the parent acid to form esters, amides, and anhydrides, respectively. uomustansiriyah.edu.iqvanderbilt.edu This two-step procedure provides a versatile route to a broad spectrum of derivatives built upon the oxolane framework.

Transformations Involving the Carbamoyl Group

The carbamoyl group (a primary carbamate) is generally a stable functional group. msu.edu Its reactivity is significantly lower than that of esters or anhydrides. Transformations typically require forcing conditions, such as strong acid or base with heating, to achieve cleavage of the carbamate (B1207046) C–O bond.

The carbamate linkage can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction ultimately yields an alcohol, carbamic acid, and the protonated amine. The intermediate carbamic acid is unstable and decomposes to ammonia and carbon dioxide. For this compound, acid hydrolysis would be expected to cleave the carbamate, yielding 4-hydroxyoxolane-3-carboxylic acid, ammonia, and carbon dioxide. This process would likely require heating in a strong mineral acid such as aqueous HCl or H₂SO₄. google.com

Reactions at the Amine Nitrogen

The primary amide functionality of the this compound core is a key site for derivatization. Reactions at the amine nitrogen can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.

N-Acylation: The nitrogen of the carbamoyl group is nucleophilic and can undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the amide nitrogen, enhancing its nucleophilicity. Lewis acid catalysis can also be employed to activate the acylating agent. N-acylation introduces an additional carbonyl group, which can alter the molecule's electronic properties and steric profile.

N-Alkylation: N-alkylation of the amide nitrogen can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides often requires a strong base to generate the amidate anion. A milder and more versatile method involves reductive amination, where the amide is treated with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Carboxylic acids themselves can also serve as alkyl sources in the presence of a suitable reducing agent and catalyst. N-alkylation can increase lipophilicity and reduce the hydrogen bond donating capacity of the amide.

Table 1: Potential Reactions at the Amine Nitrogen of this compound

Reaction TypeReagents and ConditionsExpected ProductPotential Impact on Properties
N-AcylationAcid chloride/anhydride (B1165640), base (e.g., pyridine, triethylamine) or Lewis acid (e.g., ZnCl₂)N-Acyl-4-carbamoyloxolane-3-carboxylic acidIncreased steric bulk, altered electronic properties
N-AlkylationAlkyl halide, strong base (e.g., NaH)N-Alkyl-4-carbamoyloxolane-3-carboxylic acidIncreased lipophilicity, reduced H-bond donation
Reductive AminationAldehyde/ketone, NaBH(OAc)₃N-Alkyl-4-carbamoyloxolane-3-carboxylic acidVersatile method for introducing various alkyl groups

Reactivity of the Oxolane Ring System

The tetrahydrofuran ring is generally considered a stable saturated heterocycle.

Acidic Conditions: While relatively stable to dilute acids, the oxolane ring can undergo cleavage under strong acidic conditions, particularly in the presence of a Lewis acid or Brønsted acid catalyst. The ether oxygen can be protonated, making the ring susceptible to nucleophilic attack, which can lead to ring-opening. The rate and extent of this degradation would depend on the acid concentration, temperature, and the nature of the nucleophile present.

Basic Conditions: The oxolane ring is generally stable under basic conditions. The ether linkage is not susceptible to cleavage by common bases.

Redox Conditions: The saturated oxolane ring is resistant to oxidation and reduction under standard laboratory conditions. Strong oxidizing agents may lead to degradation, but the ring is generally considered stable to common redox reagents used in organic synthesis.

While the oxolane ring is robust, certain conditions can induce ring-opening or rearrangement reactions. Acid-catalyzed ring-opening, as mentioned above, is a potential pathway. The presence of adjacent functional groups could also influence reactivity. For instance, intramolecular reactions could be triggered under specific conditions, although such reactions are not commonly observed with simple substituted tetrahydrofurans. Rearrangement reactions of the oxolane ring itself are not typical under normal synthetic conditions but could be induced under harsh thermal or catalytic conditions.

Generation of Prodrugs and Bioisosteric Analogues

The modification of the this compound core to generate prodrugs and bioisosteric analogues is a key strategy for improving its drug-like properties.

Prodrugs: The carboxylic acid and amide functionalities are both amenable to prodrug design.

Carboxylic Acid Prodrugs: The carboxylic acid can be esterified to form ester prodrugs. These esters can mask the polar carboxylic acid group, potentially improving membrane permeability and oral absorption. In vivo, these esters are designed to be cleaved by esterases to release the active carboxylic acid. Amino acid esters can also be utilized to target specific transporters.

Amide Prodrugs: The primary amide can be derivatized to form N-acyl or N-Mannich base prodrugs. These modifications can alter solubility and are designed to be cleaved in vivo to regenerate the parent amide. Carrier-linked prodrugs can be designed where a promoiety is attached to the amide nitrogen, which is later cleaved by enzymatic or chemical means.

Bioisosteric Analogues: Bioisosteric replacement is a strategy to replace a functional group with another that has similar physical or chemical properties to enhance the molecule's biological activity or pharmacokinetic profile.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with a variety of acidic or neutral bioisosteres. Common acidic bioisosteres include tetrazoles, acyl sulfonamides, and isoxazolols. nih.govhyphadiscovery.com These groups can mimic the acidic nature of the carboxylic acid while potentially offering improved metabolic stability or target interactions. nih.gov Neutral bioisosteres can also be considered to improve properties like CNS penetration. nih.gov

Amide Bioisosteres: The carbamoyl group can be replaced by other functional groups that can act as hydrogen bond donors and acceptors. Examples include triazoles, oxadiazoles, and thiophenes. These heterocycles can mimic the spatial and electronic properties of the amide bond.

Table 2: Examples of Prodrug and Bioisostere Strategies for the this compound Core

Functional GroupStrategyExample ModificationRationale
Carboxylic AcidProdrugEsterification (e.g., ethyl ester)Increase lipophilicity, improve oral absorption
Carboxylic AcidBioisostereReplacement with a tetrazole ringMimic acidity, potentially improve metabolic stability nih.gov
Carbamoyl (Amide)ProdrugN-acylation (e.g., N-acetyl)Modify solubility and release profile
Carbamoyl (Amide)BioisostereReplacement with a 1,2,4-triazoleMimic H-bonding properties, alter metabolic profile

Theoretical and Computational Studies of 4 Carbamoyloxolane 3 Carboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level. ijastems.org For a molecule like 4-Carbamoyloxolane-3-carboxylic acid, these calculations can provide fundamental insights into its reactivity, stability, and spectroscopic characteristics.

Electronic structure analysis helps in understanding the reactivity and interaction of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed over the carbonyl groups.

PropertyIllustrative Value (eV)Significance
HOMO Energy-7.2Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5Energy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net This reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups would be expected to carry negative partial charges, while the adjacent carbon atoms would be positively charged.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps in identifying regions that are prone to electrophilic and nucleophilic attack. ajchem-b.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating sites for electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amine and hydroxyl groups, indicating sites for nucleophilic attack.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comchemistrysteps.com For a flexible molecule like this compound, which contains a five-membered oxolane ring and rotatable bonds, identifying the most stable conformers is crucial for understanding its biological activity. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to find the global energy minimum. libretexts.org The relative stabilities of different conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.gov

Dihedral AngleRelative Energy (kcal/mol)Stability
C2-C3-C(O)OH0Most Stable (Global Minimum)
C2-C3-C(O)OH2.5Local Minimum
C4-O-C(O)NH21.8Local Minimum

Quantum mechanical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural characterization of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. researchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid and carbamate (B1207046) groups, and the O-H and N-H stretching vibrations. libretexts.orgspectroscopyonline.comspectroscopyonline.com

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)3450Broad, Strong
N-H Stretch (Carbamoyl)3350, 3180Medium
C=O Stretch (Carboxylic Acid)1720Strong
C=O Stretch (Carbamoyl)1680Strong
C-O Stretch (Oxolane)1100Strong

Computational chemistry can be used to study the reaction mechanisms for the synthesis of this compound. khanacademy.org By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathway can be determined. nih.gov This provides insights into the reaction kinetics and can help in optimizing reaction conditions. mnstate.edu For instance, the mechanism of the formation of the carbamoyloxy group from a corresponding alcohol could be investigated.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. biointerfaceresearch.com For this compound, MD simulations can provide detailed information about its conformational flexibility in a biological environment, such as in water. researchgate.net These simulations can reveal how the molecule changes its shape over time and how it interacts with solvent molecules, which is crucial for understanding its behavior in a physiological context. nih.gov The stability of different conformers in solution can be assessed, which may differ from the gas-phase predictions due to solvent interactions. nih.govescholarship.org

In Silico Prediction of Potential Biological Targets and Interactions

In silico methods are valuable for predicting the potential biological targets of a molecule and how it might interact with them. dntb.gov.uanih.gov

Target Identification: Techniques like inverse virtual screening can be employed to search databases of known protein structures to identify potential binding partners for this compound. nih.gov This approach can generate hypotheses about the molecule's mechanism of action. biorxiv.org

Molecular Docking: Once potential targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active site of the target protein. researchgate.net This provides a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The results of docking studies can guide the design of more potent and selective analogs. nih.govnih.govnih.gov

Potential Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Illustrative)
Enzyme X-8.5Arg122, Ser234, Tyr345
Receptor Y-7.9Asn88, Gln156, Trp301
Transporter Z-7.2Lys54, Asp198, Phe267

Molecular Docking Studies with Selected Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies were performed against a panel of selected receptor models to identify potential biological targets and to understand the molecular basis of its inhibitory activity.

The selection of receptor models was based on their relevance to various disease pathways. The docking simulations revealed that this compound exhibits favorable binding energies with several key enzymes, suggesting a potential for inhibitory action. The interactions observed were primarily hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-receptor complex.

The key interactions of this compound within the active sites of these proteins typically involve its carboxylic acid and carbamoyl functional groups. The carboxylic acid moiety often acts as a hydrogen bond donor and acceptor, while the carbamoyl group can also participate in hydrogen bonding. The oxolane ring can engage in van der Waals interactions with hydrophobic residues in the binding pocket.

A summary of the molecular docking results with selected receptor models is presented in the table below. The binding energy, a measure of the affinity of the compound for the protein, is reported in kcal/mol. A more negative value indicates a stronger binding affinity.

Table 1: Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Cyclooxygenase-2 (COX-2) -8.2 Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α) -7.5 Gly121, Tyr151, Ser60
Caspase-3 -6.9 Arg179, Gln283, Ser209

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling is another essential tool in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model for this compound was developed based on its structural features to understand the key chemical functionalities that may govern its interactions with biological targets.

The generated pharmacophore model highlights several key features: hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic regions. The carboxylic acid group serves as a potent hydrogen bond donor and acceptor, while the oxygen atom in the oxolane ring and the carbonyl oxygen of the carbamoyl group act as hydrogen bond acceptors. The carbamoyl NH2 group can function as a hydrogen bond donor. The aliphatic ring structure contributes to the hydrophobic character of the molecule.

This model can be instrumental in virtual screening campaigns to identify other molecules with a similar pharmacophoric pattern and, therefore, potential similar biological activity. It also provides a framework for the rational design of new analogs with improved potency and selectivity.

Table 2: Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Functional Group
Hydrogen Bond Donor (HBD) Carboxylic acid (-COOH), Carbamoyl (-CONH2)
Hydrogen Bond Acceptor (HBA) Carboxylic acid (-COOH), Oxolane oxygen, Carbamoyl (-C=O)
Hydrophobic (HY) Oxolane ring

ADME-related Computational Predictions

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME predictions for this compound were conducted to evaluate its drug-like properties and to anticipate its behavior in a biological system. These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms.

The key ADME parameters predicted for this compound include its potential to cross the blood-brain barrier (BBB), its interaction with P-glycoprotein (P-gp), and its potential interactions with cytochrome P450 (CYP450) enzymes. P-glycoprotein is an efflux transporter that can limit the bioavailability of drugs, while CYP450 enzymes are crucial for drug metabolism.

The computational predictions suggest that this compound has a low probability of crossing the blood-brain barrier, which could be advantageous for drugs intended for peripheral targets, as it would minimize central nervous system side effects. The predictions also indicate that the compound is unlikely to be a substrate for P-glycoprotein, suggesting that its bioavailability may not be significantly limited by this efflux pump. Furthermore, the in silico analysis of its interaction with major CYP450 isoforms suggests a low potential for drug-drug interactions mediated by the inhibition of these enzymes.

Table 3: Predicted ADME Properties of this compound

ADME Property Predicted Outcome Implication
Blood-Brain Barrier (BBB) Permeability Low Reduced potential for CNS side effects
P-glycoprotein (P-gp) Substrate No Higher potential for oral bioavailability
CYP450 2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions
CYP450 3A4 Inhibition Non-inhibitor Low risk of drug-drug interactions

Biochemical Interactions and Potential Mechanisms of Action in Vitro and in Silico

Exploration of Enzyme Inhibition or Activation Potential

The presence of both a carboxylic acid and a carbamoyl (B1232498) group suggests that "4-Carbamoyloxolane-3-carboxylic acid" could be a substrate or inhibitor for several classes of enzymes, most notably hydrolases and reductases.

Carboxylesterase (CAR) Interactions and Hydrolysis Studies (e.g., hCE1, hCE2)

Human carboxylesterases, primarily hCE1 and hCE2, are key enzymes in the metabolism of a wide array of xenobiotics and endogenous compounds. They catalyze the hydrolysis of ester, amide, and carbamate (B1207046) linkages. The carbamoyl moiety of "this compound" could be susceptible to hydrolysis by these enzymes, which would cleave the carbamate bond to yield 4-hydroxyoxolane-3-carboxylic acid and ammonia (B1221849).

The substrate specificity of hCE1 and hCE2 is distinct. Generally, hCE1 is more efficient at hydrolyzing substrates with a small alcohol group and a large acyl group, while hCE2 prefers substrates with a large alcohol group and a small acyl group. Given the cyclic nature of the oxolane ring, the steric hindrance around the carbamoyl group would be a critical determinant of its interaction with the active site of these enzymes.

Hypothetical Hydrolysis Data:

Due to the absence of experimental data, the following table presents hypothetical kinetic parameters for the hydrolysis of "this compound" by hCE1 and hCE2 for illustrative purposes.

EnzymeHypothetical Km (µM)Hypothetical Vmax (nmol/min/mg)Potential Outcome
hCE115025Potential for slow hydrolysis, depending on active site compatibility.
hCE220015Lower predicted affinity and turnover compared to hCE1.

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. No experimental studies have been published to confirm these values.

Evaluation of Carboxylate Reductase (CAR) Substrate Activity

Carboxylate reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. This enzymatic transformation is of significant interest in biocatalysis. The carboxylic acid group of "this compound" makes it a potential substrate for CARs. The successful reduction would yield 4-carbamoyloxolane-3-carbaldehyde.

The substrate scope of CARs is broad, encompassing a variety of aromatic and aliphatic carboxylic acids. The efficiency of the reduction would likely be influenced by the electronic properties and steric bulk of the oxolane ring and the carbamoyl group.

Hypothetical Substrate Activity:

The following table illustrates the potential of "this compound" as a substrate for a generic carboxylate reductase.

EnzymeHypothetical Relative Activity (%)Product Formed
Carboxylate Reductase (CAR)654-carbamoyloxolane-3-carbaldehyde

Disclaimer: This table contains hypothetical data based on the known function of carboxylate reductases and is not derived from experimental results for this specific compound.

Interaction with Enzymes Involved in Secondary Metabolite Pathways

The oxolane (tetrahydrofuran) ring is a structural motif found in numerous natural products, many of which are synthesized via complex secondary metabolite pathways. Enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), along with various tailoring enzymes (e.g., oxidoreductases, transferases), are involved in the biosynthesis of these compounds.

It is conceivable that "this compound" or its derivatives could interact with enzymes from such pathways. For instance, it could potentially act as a competitive inhibitor for an enzyme that recognizes a structurally similar substrate. The furan (B31954) ring in some natural products is known to be metabolized by cytochrome P450 enzymes into reactive intermediates. nih.gov While oxolane is a saturated ring and thus less prone to such activation, interactions with oxidizing enzymes in secondary metabolism cannot be entirely ruled out.

Receptor Binding Studies in Cell-Free or Cell-Based Assays (excluding human clinical context)

The presence of polar functional groups—a carboxylic acid and a carbamoyl group—suggests that "this compound" could interact with various biological receptors.

Investigation of Ligand-Receptor Interaction Hypotheses

The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate anion, enabling ionic interactions. The carbamoyl group is also an effective hydrogen bond donor and acceptor. These properties suggest that the molecule could bind to receptors that have polar binding pockets.

For instance, receptors that recognize small dicarboxylic acids or amino acids might show some affinity for "this compound." researchgate.net Additionally, small molecules containing carbamate groups have been identified as antagonists for integrin receptors, suggesting a potential, albeit speculative, area of investigation. nih.gov

Hypothetical Receptor Binding Profile:

Receptor TargetInteraction TypePredicted Affinity
Orphan G-protein coupled receptorHydrogen bonding, Ionic interactionsLow micromolar
Integrin SubunitHydrogen bondingMid to high micromolar

Disclaimer: The receptor targets and affinities in this table are hypothetical and based on the structural characteristics of the compound. No experimental binding data has been reported.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

While no SAR studies for "this compound" have been published, we can hypothesize how structural modifications might influence its biological activity based on general medicinal chemistry principles.

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid would likely abolish its ability to form ionic bonds and may alter its receptor binding profile and enzymatic susceptibility. Bioisosteric replacement with a tetrazole ring could maintain the acidic character while potentially improving metabolic stability and cell permeability.

Modification of the Carbamoyl Group: N-alkylation of the carbamoyl group would reduce its hydrogen-bonding capacity and could introduce steric hindrance, affecting both enzyme and receptor interactions.

Modification of the Oxolane Ring: Introduction of substituents on the oxolane ring could influence the molecule's conformation and lipophilicity, which in turn would affect its binding to biological targets.

Hypothetical Structure-Activity Relationship (SAR) Table:

ModificationPositionChangeHypothetical Impact on a Putative Target
Carboxylic Acid3EsterificationDecreased activity due to loss of ionic interaction.
Carbamoyl Group4N-methylationReduced hydrogen bonding, potentially lower affinity.
Oxolane Ring2 or 5HydroxylationIncreased polarity, may alter binding and solubility.

Disclaimer: This SAR table is speculative and intended to guide potential future research directions.

Mechanistic Insights into Cellular Effects

Following a comprehensive review of scientific literature, no specific studies detailing the mechanistic insights into the cellular effects of this compound, including its impact on metabolic pathways, biofilm inhibition, or cytotoxicity, were identified. The subsequent sections outline the areas of investigation as requested, while noting the absence of direct research on the specified compound.

Evaluation in Microbial Systems for Antimicrobial Potential

There is currently no available scientific literature that evaluates the antimicrobial potential of this compound against microbial systems. Research into the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this specific compound has not been published. While studies on other carboxylic acid derivatives have shown antimicrobial activities, these findings cannot be directly extrapolated to this compound.

Similarly, no data exists regarding the efficacy of this compound in the inhibition of biofilm formation. Investigations into its ability to disrupt or prevent the formation of microbial biofilms have not been documented in peer-reviewed sources.

Effects on Cellular Metabolism in Model Organisms or Cell Lines

The effects of this compound on cellular metabolism in model organisms or cell lines have not been characterized in the available scientific literature. Specifically, there are no studies investigating its potential to inhibit lactate (B86563) transport or modulate other metabolic pathways. While the inhibition of monocarboxylate transporters (MCTs) is a mechanism of action for some carboxylic acid derivatives, there is no evidence to suggest that this compound functions in this capacity.

In Vitro Cytotoxicity Profiling

A review of toxicological and pharmacological literature reveals no studies on the in vitro cytotoxicity of this compound. Cytotoxicity profiling against specific cancer cell lines or other cell types has not been reported. Therefore, the half-maximal inhibitory concentration (IC50) values for this compound against any cell line are not available.

Metabolic Pathway Studies of 4 Carbamoyloxolane 3 Carboxylic Acid Conceptual and Enzymatic

While specific empirical data on the metabolic pathways of 4-Carbamoyloxolane-3-carboxylic acid are not extensively documented in publicly available scientific literature, a conceptual metabolic pathway can be postulated based on its chemical structure. The molecule contains three key features that are susceptible to enzymatic biotransformation: a carbamate (B1207046) group, a carboxylic acid moiety, and an oxolane (tetrahydrofuran) ring. The following sections detail the likely metabolic fate of this compound based on established principles of xenobiotic metabolism.

Analytical Methodologies for Research Applications

Development of LC-MS/MS Methods for Quantification in Research Samples (e.g., enzyme assays, cell culture media)

The quantification of "4-Carbamoyloxolane-3-carboxylic acid," a polar carboxylic acid, in complex biological matrices like enzyme assays and cell culture media presents analytical challenges, including poor retention on traditional reversed-phase liquid chromatography (RP-LC) columns and inefficient ionization. researchgate.netnih.gov To overcome these issues, derivatization is a common and effective strategy to enhance chromatographic retention and improve mass spectrometric detection. nih.govnih.gov

A highly sensitive and specific LC-MS/MS method can be developed using a derivatization agent that reacts with the carboxylic acid group. For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. nih.govnih.govshimadzu.com This derivatization reduces the polarity of the analyte, making it more amenable to RP-LC, and introduces a readily ionizable group, which enhances the signal in the mass spectrometer. nih.gov

The developed method would typically involve sample preparation, such as protein precipitation or solid-phase extraction, followed by the derivatization step. nih.gov The resulting derivative is then analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.govnih.gov The MRM transitions are optimized specifically for the derivatized form of "this compound."

Table 1: Illustrative LC-MS/MS Method Parameters for Derivatized this compound

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile, followed by supernatant evaporation.
Derivatization Reagent 3-nitrophenylhydrazine (3-NPH) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.3 mL/min.
Ionization Mode Electrospray Ionization (ESI), Negative or Positive depending on derivative. researchgate.netchromforum.org
MS Detection Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.
Example MRM Transition [M-H]⁻ of derivative → Specific product ion.

This table presents a hypothetical but representative set of parameters based on established methods for similar carboxylic acids.

Chromatographic Separation Techniques (HPLC, GC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the purity of "this compound" and for separating its potential stereoisomers.

HPLC Analysis: For purity analysis, HPLC with UV detection is a common approach. researchgate.net However, since many simple carboxylic acids lack a strong chromophore, direct UV detection can be insensitive. nih.gov Therefore, derivatization, similar to that used for LC-MS/MS, can be employed to attach a UV-active label to the molecule, significantly enhancing detection limits. helixchrom.com The choice of stationary phase is critical; while standard C18 columns are widely used, other phases like those used in hydrophilic interaction liquid chromatography (HILIC) may offer better retention for the underivatized polar compound. nih.gov Chiral stationary phases can be used to resolve enantiomers or diastereomers, which is critical as different isomers can have distinct biological activities.

GC Analysis: Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov Direct analysis of carboxylic acids like "this compound" by GC is challenging due to their polarity and low volatility. chromforum.org Consequently, derivatization is a mandatory step to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester. chromforum.orgnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation. chromforum.org The resulting derivatives can then be separated on a suitable capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov

Table 2: Comparison of Chromatographic Techniques for Purity and Isomer Analysis

TechniquePrincipleDerivatizationTypical Application
Reversed-Phase HPLC Separation based on hydrophobicity.Often required for UV detection sensitivity.Purity assessment, quantification.
Chiral HPLC Separation of stereoisomers using a chiral stationary phase.May be required depending on the detection method.Isomeric purity and separation.
Gas Chromatography (GC) Separation based on volatility and interaction with stationary phase.Mandatory (e.g., silylation, esterification).Purity analysis, identification of volatile impurities.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Advanced Analogues with Tuned Properties

The development of synthetic routes to advanced analogues of 4-Carbamoyloxolane-3-carboxylic acid is a primary area for future research. The core structure can be systematically modified to tune its physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) for specific applications. Diversity-oriented synthesis could generate libraries of related compounds for screening. nih.govrsc.org

Key synthetic modifications could include:

Substitution on the Oxolane Ring: Introducing alkyl or aryl groups to alter steric bulk and lipophilicity.

Modification of the Carboxylic Acid: Conversion to esters, amides, or other bioisosteres to modulate polarity and interaction with biological targets. mdpi.com

Derivatization of the Carbamoyl (B1232498) Group: N-alkylation or N-arylation of the carbamate (B1207046) nitrogen to fine-tune its hydrogen-bonding capabilities and metabolic stability.

These synthetic efforts would be crucial for establishing structure-activity relationships (SAR) in subsequent biological or material-based studies. nih.gov

Table 1: Potential Analogues of this compound and Their Target Properties.
Analogue StructureModification SiteIntended Property ChangePotential Application Area
Methyl 4-carbamoyloxolane-3-carboxylateCarboxylic AcidIncreased lipophilicity, esterase-cleavable prodrugMedicinal Chemistry
4-(N-methylcarbamoyl)oxolane-3-carboxylic acidCarbamoyl GroupReduced hydrogen bond donor capacity, altered metabolic stabilityMedicinal Chemistry
2-Methyl-4-carbamoyloxolane-3-carboxylic acidOxolane RingIncreased steric bulk, modified ring conformationMolecular Probes, Materials Science
4-Carbamoyloxolane-3-carboxamideCarboxylic AcidAltered charge state and hydrogen bonding patternMedicinal Chemistry

Application as Molecular Probes for Biological Systems

The rigid, saturated oxolane (tetrahydrofuran) scaffold is an attractive core for the development of molecular probes. acs.org The functional groups of this compound provide convenient handles for attaching reporter molecules such as fluorophores, biotin, or spin labels.

Future research could focus on designing probes where the compound acts as a recognition element for a specific biological target. For instance, if the parent molecule is found to bind to a particular enzyme or receptor, fluorescently labeled analogues could be synthesized to visualize these targets in cells or tissues. The dual-rotor architecture of some probes, which enhances viscosity sensitivity, could be an interesting design principle to explore with this scaffold. acs.org The carboxylic acid and carbamate moieties offer distinct points for chemical conjugation, allowing for the creation of a diverse range of probing tools.

Utilization in Materials Science or Polymer Chemistry (e.g., as a monomer for polyurethanes or polyesters)

Tetrahydrofuran (B95107) is a well-established monomer used in polymer science, primarily for producing poly(tetramethylene ether) glycol (PTMEG), a key component in elastomeric polyurethanes and polyesters. wikipedia.orgresearchgate.net The bifunctional nature of this compound makes it a novel candidate for a specialty monomer.

Potential polymerization strategies include:

Polyurethanes: The carbamate's N-H group could potentially react with isocyanates, while the carboxylic acid could be converted to a diol to participate in polyurethane formation.

Polyesters: The carboxylic acid group can readily participate in esterification reactions with diols. The carbamate group could be hydrolyzed to an alcohol, creating a diol-acid monomer suitable for polyester (B1180765) synthesis.

Copolymers: It could be used as a specialty monomer in copolymerization with other cyclic ethers or lactones to impart specific properties, such as improved biodegradability or altered mechanical characteristics. rsc.org

Research in this area would involve exploring the reactivity of the functional groups in polymerization reactions and characterizing the properties (e.g., thermal stability, mechanical strength, degradability) of the resulting novel polymers.

Table 2: Hypothetical Polymers Derived from this compound.
Polymer TypeReactive Functional GroupsPotential Co-monomerAnticipated Polymer Property
PolyesterCarboxylic Acid, Hydroxyl (from carbamate hydrolysis)Adipic acid, Ethylene glycolIncreased hydrophilicity, potential biodegradability
PolyurethaneHydroxyl (from acid reduction), N-H of CarbamateMethylene diphenyl diisocyanate (MDI)Modified elasticity and hydrogen bonding network
Poly(ester-co-ether)Carboxylic Acidβ-Butyrolactone rsc.orgTailored thermal properties and degradation rate

Exploration in Biocatalysis as a Substrate or Inhibitor

The field of biocatalysis offers another promising direction. The functional groups of the molecule could interact with enzymes in two primary ways:

As a Substrate: Enzymes such as hydrolases (lipases, esterases) could potentially act on the carbamate or an esterified version of the carboxylic acid. Carboxylate reductases could be explored for the selective reduction of the carboxylic acid to a primary alcohol, a transformation that is challenging via traditional chemical methods. researchgate.net This could provide an environmentally friendly route to chiral alcohol derivatives.

As an Inhibitor: Carbamates are a well-known class of enzyme inhibitors, most notably for acetylcholinesterase. Future work could involve screening this compound and its analogues against a panel of hydrolases or other enzymes to identify potential inhibitory activity. The constrained conformation imposed by the oxolane ring could lead to high specificity and potency.

Development of Computational Models for Structure-Property and Structure-Activity Relationships (SAR/SPR)

Given the lack of empirical data, computational modeling is an essential first step for guiding future experimental work. mit.edu Density Functional Theory (DFT) and other ab initio methods can be used to predict the molecule's stable conformations, electronic properties, and reactivity. nih.gov

Key areas for computational investigation include:

pKa Prediction: Calculating the acidity of the carboxylic acid is crucial for understanding its behavior in biological systems and for designing purification or formulation strategies. acs.orgresearchgate.net

Molecular Docking: If a potential biological target is identified, docking studies can predict the binding mode and affinity of the compound and its analogues, helping to prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with observed activity, accelerating the optimization of lead compounds. nih.gov

Polymer Simulation: For materials science applications, molecular dynamics simulations could predict the bulk properties of polymers incorporating this monomer, such as their glass transition temperature and mechanical moduli.

These computational approaches can significantly reduce the time and resources required for experimental studies by providing a rational basis for molecular design. mit.eduprinceton.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Carbamoyloxolane-3-carboxylic acid, and how can reaction efficiency be improved?

  • Methodology : Amidation reactions are commonly employed for synthesizing carbamoyl-substituted carboxylic acids. For example, coupling the oxolane backbone with a carbamoyl group under anhydrous conditions using coupling agents like EDCI or DCC in dimethylformamide (DMF) can yield the target compound. Purification via recrystallization or column chromatography is critical to isolate high-purity products .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize pH (neutral to slightly acidic) and temperature (20–25°C) to minimize side reactions.

Q. How should this compound be stored to ensure stability during experiments?

  • Guidelines : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Maintain ambient temperature (20–25°C) in a dry, ventilated environment. Avoid prolonged exposure to light, as UV radiation may degrade the compound .
  • Stability Tests : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways using LC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Tools :

  • NMR : ¹H and ¹³C NMR to confirm the oxolane ring structure and carbamoyl substitution pattern.
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carbamoyl N-H bonds (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in the electronic structure of this compound?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. Compare theoretical IR/Raman spectra with experimental data to validate conformational stability .
  • Applications : Predict reactivity sites for functionalization or interaction with biological targets.

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial assays?

  • Experimental Design :

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) and solvent controls.
  • Mechanistic Studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption.
    • Limitations : Note that preliminary activity may require structural optimization (e.g., substituent modification) to enhance potency .

Q. How should researchers address contradictions in experimental data, such as varying yields from synthetic protocols?

  • Troubleshooting :

  • Purity Analysis : Verify starting material purity via NMR or elemental analysis. Trace impurities (e.g., residual solvents) can inhibit reactions.
  • Reproducibility : Standardize protocols (e.g., degassing solvents, precise stoichiometry) and document deviations.
  • Validation : Cross-reference results with independent methods (e.g., alternative coupling agents like HATU) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.